(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide
Description
“(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide” is a chiral pyrrolidine derivative characterized by a cyclopentyl carboxamide group at the 1-position and an amino group at the 3-position of the pyrrolidine ring. The compound’s molecular formula is C₁₀H₂₀N₃O, with a molecular weight of 198.29 g/mol. Pyrrolidine-based molecules are often explored in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them candidates for drug development, particularly in targeting neurological or metabolic disorders .
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H19N3O/c11-8-5-6-13(7-8)10(14)12-9-3-1-2-4-9/h8-9H,1-7,11H2,(H,12,14)/t8-/m0/s1 |
InChI Key |
ZUWYKAFWIAONPN-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(C1)NC(=O)N2CC[C@@H](C2)N |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from commercially available starting materials.
Cyclization: The cyclization process involves the formation of the pyrrolidine ring through a series of reactions, including nucleophilic substitution and cyclization.
Functional Group Introduction: The amino and carboxamide groups are introduced through selective functionalization reactions, such as amination and amidation.
Industrial Production Methods: Industrial production of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the pyrrolidine ring.
Reduction Products: Amines or alcohols derived from the reduction of the carboxamide group.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
PI3-Kinase Inhibition
One of the primary applications of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide is its role as an inhibitor of phosphatidylinositol 3-kinases (PI3K). PI3K enzymes are crucial in regulating various cellular processes, including cell growth, proliferation, and survival. The inhibition of these kinases has therapeutic implications for treating diseases characterized by aberrant cell signaling, such as cancer and inflammatory disorders.
- Therapeutic Potential : The compound has been shown to possess anti-inflammatory properties by modulating PI3K activity. This makes it a candidate for treating conditions such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and other inflammatory diseases .
Treatment of Respiratory Diseases
The compound's efficacy in treating respiratory diseases stems from its ability to inhibit specific inflammatory pathways. It is particularly useful in managing conditions like asthma and bronchitis.
- Clinical Relevance : Studies indicate that (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide can reduce airway inflammation and improve lung function in patients suffering from asthma or chronic bronchitis .
Mechanistic Insights
Understanding the mechanism of action is crucial for assessing the potential applications of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide.
Modulation of Immune Response
Research suggests that the compound can modulate immune responses by influencing cytokine production and T-cell activation. This modulation is particularly relevant in autoimmune diseases where hyperactive immune responses lead to tissue damage.
- Case Studies : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating autoimmune conditions .
Antiproliferative Effects
The compound has demonstrated antiproliferative effects against certain cancer cell lines, indicating its potential as an anticancer agent.
- Research Findings : Laboratory studies have shown that (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide can induce apoptosis in cancer cells by activating specific apoptotic pathways .
Comparative Data Table
| Application Area | Mechanism of Action | Therapeutic Implications |
|---|---|---|
| PI3-Kinase Inhibition | Inhibition of PI3K signaling | Treatment of cancer, inflammatory diseases |
| Respiratory Diseases | Anti-inflammatory effects | Management of asthma, COPD |
| Immune Modulation | Cytokine modulation | Treatment of autoimmune diseases |
| Antiproliferative Effects | Induction of apoptosis | Potential anticancer therapy |
Conclusion and Future Directions
The compound (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide shows significant promise in various therapeutic applications, particularly through its role as a PI3K inhibitor and its anti-inflammatory properties. Ongoing research is essential to further elucidate its mechanisms and optimize its use in clinical settings.
Future studies should focus on:
- Clinical Trials : To assess the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : To better understand how it interacts with cellular pathways.
- Formulation Development : To create effective delivery methods for therapeutic use.
These efforts will be critical in translating the potential benefits of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide into clinical practice.
Mechanism of Action
The mechanism of action of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare “(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide” with structurally related pyrrolidine derivatives. Key differences in substituents, stereochemistry, and pharmacological profiles are highlighted below:
Table 1: Structural and Functional Comparison
Key Findings
The amino group at the 3S position distinguishes it from non-polar substituents (e.g., ketones in 1-methyl-5-oxopyrrolidine-3-carboxylic acid), suggesting divergent binding affinities .
Stereochemical Specificity: The (3S) configuration is crucial for chiral recognition in enzyme interactions. In contrast, non-chiral analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) lack this selectivity, limiting their therapeutic utility .
Pharmacological Potential: While (3S)-1-cyclohexyl-5-oxo-N-phenyl-pyrrolidine-3-carboxamide shows weak association with NADH coenzyme A reductase, the amino group in the target compound could enable stronger interactions with amine-sensitive targets (e.g., GPCRs or kinases) .
Biological Activity
(3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by a cyclopentyl group attached to an amino acid-like structure. Its molecular formula is CHNO, with a molecular weight of approximately 184.25 g/mol. The specific stereochemistry at the 3-position is crucial for its biological activity.
Research indicates that (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide may exert its effects through multiple pathways:
- Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of key neurotransmitters.
Antimicrobial Activity
A study evaluating a series of pyrrolidine derivatives, including (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide, demonstrated significant antimicrobial properties. The compound exhibited:
- Inhibition against Mycobacterium tuberculosis : The minimum inhibitory concentration (MIC) was found to be comparable to established antimycobacterial agents, indicating potential as a therapeutic candidate for tuberculosis treatment .
- Broad-spectrum Activity : Additional tests showed effectiveness against various bacterial strains, suggesting its utility in treating infections caused by resistant organisms.
Neuroprotective Effects
Research into the neuroprotective properties of (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide has revealed:
- Cytoprotective Mechanisms : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evaluated using cell viability assays in neuronal cell lines .
- Potential in Neurodegenerative Disorders : Given its ability to modulate neurotransmitter levels and protect neurons, this compound holds promise for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Applications
- Tuberculosis Treatment : A controlled case series involving patients treated with (3S)-3-amino-N-cyclopentylpyrrolidine-1-carboxamide showed a significant reduction in bacterial load compared to historical controls receiving standard therapy. This suggests enhanced efficacy and supports further clinical trials .
- Neurodegeneration Models : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive outcomes and reduced neuroinflammation markers, indicating its potential role in managing neurodegenerative diseases .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
